
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Amidation: The brominated pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole ring or the amide group.
Reduction: Reduced forms of the pyrazole ring or the amide group.
Applications De Recherche Scientifique
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving the pyrazole ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with just the brominated pyrazole ring.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Another brominated pyrazole derivative with different functional groups.
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: A brominated pyrazole with an aldehyde group.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is unique due to its combination of the brominated pyrazole ring and the 2-methyl-2-(methylamino)pentanamide moiety. This structure provides specific chemical properties and potential biological activities that are distinct from simpler or differently substituted pyrazole derivatives.
Propriétés
Formule moléculaire |
C10H17BrN4O |
|---|---|
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16) |
Clé InChI |
RDVZNUUPLMJXNF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
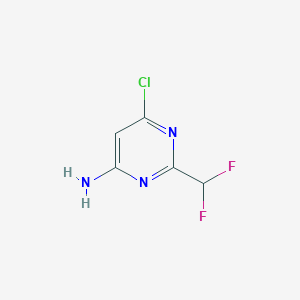
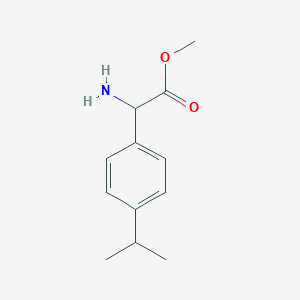
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)
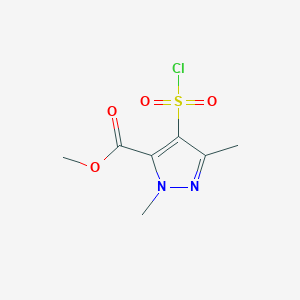

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
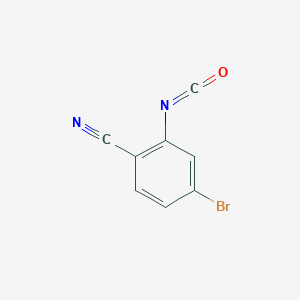
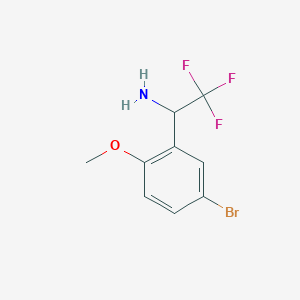
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
